REACTION_SMILES
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[Br:14][c:15]1[cH:16][cH:17][c:18]([Cl:25])[c:19]([S:21](=[O:22])(=[O:23])[Cl:24])[cH:20]1.[Cl:26][CH2:27][Cl:28].[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[cH:8]1[cH:9][cH:10][n:11][cH:12][cH:13]1>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[S:21]([c:19]1[c:18]([Cl:25])[cH:17][cH:16][c:15]([Br:14])[cH:20]1)(=[O:22])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cc(Br)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=S(=O)(Nc1ccccc1)c1cc(Br)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |